2-氯-6-(二甲基氨基)异吡啶-3-甲酸

描述

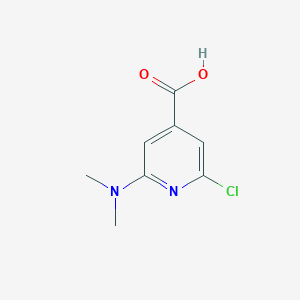

2-Chloro-6-(dimethylamino)isonicotinic acid is a chemical compound with the molecular formula C8H9ClN2O2 and a molecular weight of 200.62 . It is used for research purposes and is not intended for human use .

Molecular Structure Analysis

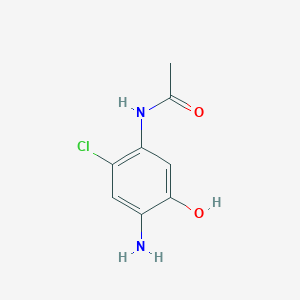

The molecular structure of 2-Chloro-6-(dimethylamino)isonicotinic acid consists of a pyridine ring with a carboxylic acid group (COOH) and a dimethylamino group (N(CH3)2) attached to it . The chlorine atom is attached to the second carbon atom of the ring, while the dimethylamino group is attached to the sixth carbon atom .科学研究应用

Plant Disease Resistance

One of the most significant applications of 2-Chloro-6-(dimethylamino)isonicotinic acid is in the field of agriculture, where it’s used to protect plants against diseases . This compound can stimulate the immune system of plants, making them resistant to infections even before the first symptoms appear .

Systemic Acquired Resistance (SAR) Inducer

2-Chloro-6-(dimethylamino)isonicotinic acid is a synthetic elicitor that can induce Systemic Acquired Resistance (SAR) in plants . SAR is a natural plant defense mechanism that has been developed by plants through the evolutionary process .

Protection Against Rust Disease in Beans

Field trials have demonstrated that applying 2-Chloro-6-(dimethylamino)isonicotinic acid to bean seedlings when they were 16 to 20 days old protected plants against rust disease caused by subsequent inoculation with Uromyces appendiculatus .

Resistance Induction in Cucumber

2-Chloro-6-(dimethylamino)isonicotinic acid and its ester derivative induce local and systemic resistance in cucumber against C. lagenarium as well as other pathogens .

Ester Derivatives as Potential Inducers

Ester derivatives of 2-Chloro-6-(dimethylamino)isonicotinic acid have shown potential as inducers of plants’ natural immune system . In fact, amide derivatives of isonicotinic acid and 2,6-dichloroisonicotinic acid were found to be more biologically active than acids and their plant resistance induction properties were up to 92% .

Use in Synthetic Chemistry

2-Chloro-6-(dimethylamino)isonicotinic acid is also used in synthetic chemistry as a building block for the synthesis of various organic compounds .

作用机制

Target of Action

Isonicotinic acid derivatives have been known to interact with various biological targets .

Mode of Action

It’s worth noting that isonicotinic acid derivatives often interact with their targets through various mechanisms, including binding to receptors or enzymes, inhibiting or activating cellular pathways, or modulating gene expression .

Biochemical Pathways

Isonicotinic acid derivatives have been implicated in a variety of biochemical pathways .

Result of Action

It’s worth noting that isonicotinic acid derivatives can have a variety of effects at the molecular and cellular level .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of isonicotinic acid derivatives .

属性

IUPAC Name |

2-chloro-6-(dimethylamino)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-11(2)7-4-5(8(12)13)3-6(9)10-7/h3-4H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZGKYBLWJTYHTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=CC(=C1)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-(dimethylamino)isonicotinic acid | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({4-(4-methylphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2500440.png)

![methyl 5-(((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2500442.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropoxybenzamide](/img/structure/B2500443.png)

![(3E)-1-benzyl-3-{[(4-bromophenyl)amino]methylidene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2500444.png)

![[3-(2-Chloroquinolin-3-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone](/img/structure/B2500454.png)